1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound classified as a benzodiazole derivative. This compound features a unique structure that combines both phenoxy and benzodiazole functional groups, which are known for their diverse biological activities and potential therapeutic applications. The compound's molecular formula is and its molecular weight is approximately .
The synthesis of 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves several key steps:
These synthetic routes may be optimized in industrial settings to enhance yield and purity while minimizing environmental impact through green chemistry practices .
The molecular structure of 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can be described by the following data:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 1-(2,6-dimethylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
InChI Key | YEGRACYHIAVRGB-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O)C |
This structure highlights the compound's complex arrangement of atoms and functional groups, which contribute to its unique chemical properties .
The compound can participate in various chemical reactions typical for benzodiazole derivatives. Some notable reactions include:
These reactions are essential for developing derivatives with specific desired properties or activities .
The mechanism of action for 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific biological targets:
Understanding these interactions is crucial for elucidating the compound's potential applications in medicinal chemistry .
The physical and chemical properties of 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol are significant for its applications:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties influence how the compound behaves in various environments, affecting its efficacy in scientific applications .
The compound has several potential scientific applications:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5